Octahydro-8,8-dimethylnaphthalene-1-methyl acetate
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Overview
Description
Octahydro-8,8-dimethylnaphthalene-1-methyl acetate is an organic compound with the molecular formula C15H24O2 It is a derivative of naphthalene, characterized by the presence of an acetate group attached to a methylated and hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-8,8-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of 8,8-dimethylnaphthalene followed by esterification. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting hydrogenated product is then reacted with acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Octahydro-8,8-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydro-8,8-dimethylnaphthalene-1-methyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-8,8-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The hydrogenated naphthalene ring can interact with enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octahydro-8,8-dimethylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
8,8-Dimethylnaphthalene-1-methyl acetate: Similar structure but without hydrogenation of the naphthalene ring.
Uniqueness
Octahydro-8,8-dimethylnaphthalene-1-methyl acetate is unique due to its fully hydrogenated naphthalene ring and the presence of an acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93942-02-0 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-13-7-4-6-12-8-5-9-15(2,3)14(12)13/h13H,4-10H2,1-3H3 |
InChI Key |
QCRQUQACRUIYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCC2=C1C(CCC2)(C)C |
Origin of Product |
United States |
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